An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a molecule of significant interest to researchers in drug development, represents a confluence of structural motifs that are highly sought after in medicinal chemistry. The presence of a brominated and fluorinated phenyl ring, coupled with a trifluoroethanol group, bestows upon this compound a unique electronic and conformational profile. This guide provides a comprehensive exploration of its core physicochemical properties, offering both theoretical insights and practical, field-proven methodologies for their determination. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent. This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and its emergent properties, thereby empowering researchers to make informed decisions in their drug discovery endeavors.
Core Physicochemical Profile
A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. While specific experimental data for 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol on certain parameters are not extensively reported in publicly available literature, we can infer and discuss expected properties based on its structure and data from analogous compounds.
| Property | Value/Information | Source/Comment |
| Chemical Formula | C₈H₅BrF₄O | - |
| Molecular Weight | 273.02 g/mol | [1] |
| CAS Number | 1033805-88-7 | - |
| Physical Form | Liquid | [1] |
| Melting Point | Not available | For comparison, the analogous (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol has a melting point of 54-56 °C. The additional 2-fluoro substituent in the target molecule is expected to influence crystal packing and thus the melting point. |
| Boiling Point | Not available | The boiling point is anticipated to be elevated due to the polar alcohol group and the overall molecular weight. |
| Aqueous Solubility | Predicted to be low | The presence of a large hydrophobic bromofluorophenyl group and a trifluoromethyl group suggests limited aqueous solubility. |
| pKa (acidity of the hydroxyl group) | Predicted to be lower than typical alcohols | The strong electron-withdrawing effects of the trifluoromethyl group and the fluorinated phenyl ring will significantly increase the acidity of the hydroxyl proton compared to non-fluorinated alcohols. For context, the pKa of 2,2,2-trifluoroethanol is approximately 12.4.[2] |
| LogP (Lipophilicity) | Predicted to be high | The octanol-water partition coefficient (LogP) is expected to be significantly positive, indicating a high degree of lipophilicity, driven by the halogenated aromatic ring. For comparison, the computed XLogP3 for the similar 1-(4-bromophenyl)-2,2,2-trifluoroethanol is 2.9.[3] |
The Critical Role of Fluorine: A Structural and Functional Analysis
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its influence on 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is profound. The high electronegativity of fluorine atoms modulates the electronic properties, conformation, lipophilicity, and metabolic stability of a molecule.[4] In this particular compound, the ortho-fluoro substituent on the phenyl ring and the trifluoromethyl group on the ethanol moiety work in concert to:
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Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
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Modulate Acidity (pKa): The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the alcohol proton. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, permeability, and ability to interact with biological targets.
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Influence Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and brain penetration.
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Dictate Molecular Conformation: The presence of fluorine can induce specific conformational preferences that may be optimal for binding to a target protein, thereby enhancing potency.
Experimental Determination of Key Physicochemical Properties
To ensure scientific rigor, the following sections detail standardized, self-validating experimental protocols for determining the critical physicochemical properties of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol.
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: The aqueous solubility of a potential drug is a critical determinant of its absorption and bioavailability. For poorly soluble compounds like the one , the choice of methodology is crucial to obtain reliable data. The shake-flask method, while traditional, remains the gold standard for determining thermodynamic solubility due to its direct measurement at equilibrium.
Trustworthiness: This protocol incorporates an equilibrium period and quantification by a validated analytical method (e.g., HPLC-UV) to ensure accuracy and reproducibility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
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Preparation of Saturated Solution:
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Add an excess amount of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid should be visually apparent.
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Separation:
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After the equilibration period, allow the suspension to settle.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
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Quantification:
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Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.
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Analyze the diluted sample using a validated HPLC-UV method.
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The concentration of the compound in the original supernatant, and thus its aqueous solubility, is calculated from the calibration curve.
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Mandatory Visualization:
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination: Understanding Ionization Behavior
Expertise & Experience: The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and target-binding affinities. For an acidic alcohol like 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, potentiometric titration is a robust and precise method for pKa determination.
Trustworthiness: The use of a calibrated pH meter and standardized titrants, along with analysis of the titration curve's inflection point, provides a self-validating system for accurate pKa measurement.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation:
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Dissolve a precisely weighed amount of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol in a co-solvent system (e.g., methanol/water mixture) if aqueous solubility is limited. The final concentration should be around 1-10 mM.
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Titration Setup:
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Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
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Place the sample solution in a jacketed beaker to maintain a constant temperature.
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Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
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Titration Procedure:
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Slowly add small, precise volumes of the titrant to the sample solution while stirring.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Continue the titration well past the expected equivalence point.
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Data Analysis:
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Plot the pH of the solution versus the volume of titrant added.
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Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative plot).
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The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
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Mandatory Visualization:
Caption: Workflow for pKa Determination via Potentiometric Titration.
LogP Determination: Quantifying Lipophilicity
Expertise & Experience: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) properties. While the shake-flask method is the traditional approach, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and less material-intensive alternative for LogP estimation.
Trustworthiness: This method relies on the correlation of a compound's retention time on a hydrophobic stationary phase with the known LogP values of a set of standard compounds, creating a robust calibration for accurate LogP prediction.
Experimental Protocol: LogP Estimation by RP-HPLC
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System Preparation:
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Use a C18 reverse-phase HPLC column.
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The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
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Calibration:
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Prepare a set of standard compounds with known LogP values that span the expected LogP of the test compound.
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Inject each standard individually and record its retention time (t_R).
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Create a calibration curve by plotting the log(k') of the standards against their known LogP values.
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Sample Analysis:
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Dissolve 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol in the mobile phase.
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Inject the sample and record its retention time.
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Calculate the log(k') for the sample.
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LogP Estimation:
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Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log(k') value.
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Mandatory Visualization:
Caption: Workflow for LogP Estimation by RP-HPLC.
Conclusion: A Profile of a Promising Moiety
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol presents a compelling profile for drug discovery and development. Its heavily fluorinated structure suggests enhanced metabolic stability and the potential for strong, specific interactions with biological targets. The predicted low aqueous solubility and high lipophilicity are typical challenges for such compounds, necessitating careful formulation strategies. The increased acidity of the hydroxyl group is a key feature that will influence its behavior in physiological environments. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physicochemical properties, thereby enabling a data-driven approach to advancing this and similar molecules through the drug discovery pipeline.
References
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PubChem. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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SciSpace. Electronic supporting information for Predicting Melting Points of Organic Molecules: Applications. [Link]
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SpectraBase. 1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYL-N-TRIMETHYLSILYL-IMINE - Optional[19F NMR] - Chemical Shifts. [Link]
-
Wikipedia. 2,2,2-Trifluoroethanol. [Link]
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Grokipedia. 2,2,2-Trifluoroethanol. [Link]
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NIST WebBook. Ethanol, 2,2,2-trifluoro-. [Link]
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PubChem. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. [Link]
Sources
- 1. 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol [cymitquimica.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-broMophenyl)-2,2,2-trifluoroethanol | 76911-73-4 [chemicalbook.com]
